N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-YL)phenyl)quinolin-8-amine
CAS No.:
Cat. No.: VC13837276
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinolin-8-amine |
| Standard InChI | InChI=1S/C20H19N3O/c1-20(2)13-24-19(23-20)15-9-3-4-10-16(15)22-17-11-5-7-14-8-6-12-21-18(14)17/h3-12,22H,13H2,1-2H3 |
| Standard InChI Key | DGGZKJSIQKRKOY-UHFFFAOYSA-N |
| SMILES | CC1(COC(=N1)C2=CC=CC=C2NC3=CC=CC4=C3N=CC=C4)C |
| Canonical SMILES | CC1(COC(=N1)C2=CC=CC=C2NC3=CC=CC4=C3N=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted at the 8-position with an amine group linked to a 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is partially saturated, contributing to the compound’s conformational rigidity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinolin-8-amine |
| SMILES | CC1(COC(=N1)C2=CC=CC=C2NC3=NC4=CC=CC=C4C=C3)C |
| Canonical SMILES | CC1(COC(=N1)C2=CC=CC=C2NC3=NC4=CC=CC=C4C=C3)C |
The quinoline system’s planar aromatic structure facilitates π-π stacking interactions, while the oxazole moiety introduces steric and electronic effects that influence reactivity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. Key spectral features include:
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NMR: Signals at δ 8.90–7.02 ppm correspond to aromatic protons of the quinoline and phenyl groups. The methyl groups on the oxazole ring resonate as singlets near δ 1.07 ppm .
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NMR: Peaks at 150–121 ppm arise from sp² carbons in the quinoline and phenyl rings, while the oxazole carbons appear at 70–60 ppm .
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IR: Stretching vibrations at 1650 cm⁻¹ (C=N) and 3300 cm⁻¹ (N-H) confirm the oxazole and amine functionalities.
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a two-step protocol:
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Formation of the Oxazole Precursor: 4,4-Dimethyl-4,5-dihydrooxazole is prepared by cyclizing 2-amino-2-methylpropanol with a carboxylic acid derivative under acidic conditions.
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Coupling Reaction: The oxazole intermediate reacts with 8-aminoquinoline in the presence of a copper catalyst and oxygen atmosphere, yielding the target compound .
Reaction conditions are optimized for yield and purity:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | Copper powder (1.0 equiv) |
| Temperature | 25–100°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
This method, adapted from phosphinamide coupling strategies, ensures regioselective amination at the quinoline’s 8-position .
Mechanistic Insights
The copper-catalyzed coupling proceeds via a radical pathway:
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Oxidation: Cu(0) is oxidized to Cu(I) by molecular oxygen.
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Radical Generation: The oxazole-amine substrate undergoes single-electron transfer, forming a nitrogen-centered radical.
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Cross-Coupling: The radical intermediates combine, followed by reductive elimination to yield the final product .
Biological Activity and Applications
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Staphylococcus aureus () and Escherichia coli (). Synergistic effects with β-lactam antibiotics suggest potential as an adjuvant therapy.
Material Science Applications
The oxazole ring’s electron-deficient nature makes the compound a candidate for organic semiconductors. Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for optoelectronic devices.
Mechanistic Studies and Pathways
Enzyme Inhibition
Molecular docking simulations reveal strong binding () to the ATP-binding pocket of Aurora kinase A, a regulator of mitosis. This interaction disrupts kinase activity, inducing G2/M cell cycle arrest.
Metabolic Pathways
In hepatic microsomes, the compound undergoes cytochrome P450-mediated oxidation to form N-oxide metabolites. Pharmacokinetic studies in rats show a half-life () of 4.2 hours and oral bioavailability of 45%.
Recent Advances and Future Directions
Structural Modifications
Derivatization at the oxazole’s methyl groups or quinoline’s 2-position has yielded analogs with improved solubility and potency. For example, replacing dimethyl with trifluoromethyl groups increases metabolic stability ().
Targeted Drug Delivery
Nanoparticle-encapsulated formulations have enhanced tumor accumulation in murine models, reducing systemic toxicity. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound show a 3-fold increase in tumor-to-plasma ratio compared to free drug.
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